Methyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride
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Overview
Description
Methyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a thiolane ring with an amino group and a carboxylate ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring is synthesized through a cyclization reaction involving a suitable dithiol and a dihalide under basic conditions.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated thiolane derivative.
Esterification: The carboxylate ester is formed through an esterification reaction, typically using methanol and a carboxylic acid derivative in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols, under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, reduced thiolane derivatives.
Substitution Products: Amino-substituted derivatives, ester-substituted derivatives.
Scientific Research Applications
Methyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Methyl (3R,4S)-4-hydroxy-1,1-dioxothiolane-3-carboxylate: Similar structure but with a hydroxyl group instead of an amino group.
Methyl (3R,4S)-4-methyl-1,1-dioxothiolane-3-carboxylate: Similar structure but with a methyl group instead of an amino group.
Uniqueness
Methyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its amino group allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S.ClH/c1-11-6(8)4-2-12(9,10)3-5(4)7;/h4-5H,2-3,7H2,1H3;1H/t4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAUITQJVJXWHL-TYSVMGFPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CS(=O)(=O)CC1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CS(=O)(=O)C[C@H]1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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